molecular formula C17H21NOS B6520382 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one CAS No. 896370-68-6

3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one

Cat. No.: B6520382
CAS No.: 896370-68-6
M. Wt: 287.4 g/mol
InChI Key: HPYAFWHHIKVONF-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound structurally characterized by a thiochromen-4-one core substituted with a 3,5-dimethylpiperidine moiety at the 3-position and a methyl group at the 6-position. The dimethylpiperidine substituent introduces steric bulk and basicity, which may influence solubility, pharmacokinetics, and receptor-binding profiles.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-6-methylthiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-11-4-5-16-14(7-11)17(19)15(10-20-16)18-8-12(2)6-13(3)9-18/h4-5,7,10,12-13H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYAFWHHIKVONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpiperidine with a suitable thiochromenone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochromenone core to its corresponding dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromenones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as a ligand for specific receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine ring and thiochromenone core may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.

Core Heterocycle Modifications

  • Thiochromen-4-one vs. Coumarins are often associated with anticoagulant or fluorescent properties, whereas thiochromenones may exhibit distinct bioactivity due to sulfur’s nucleophilicity .
  • Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16): This compound features a fused thiophene-pyrimidinone system. Unlike thiochromen-4-one, its planar structure and nitrogen-rich core may favor interactions with nucleotide-binding domains (e.g., kinases).

Substituent Effects

  • 3,5-Dimethylpiperidine vs. Thiazolo-Isoxazol Moiety:
    The dimethylpiperidine group in the target compound introduces conformational flexibility and basicity, which could enhance solubility in physiological environments compared to rigid, aromatic substituents like the thiazolo-isoxazol group in compound 15. However, the latter’s extended π-system may improve stacking interactions with aromatic residues in target proteins .

  • Methyl Group at Position 6: The 6-methyl substitution in the thiochromenone core is a common feature in both the target compound and compound 16. This group likely contributes to metabolic stability by shielding reactive positions from oxidative enzymes.

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